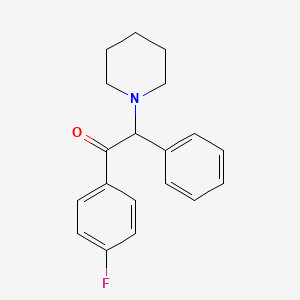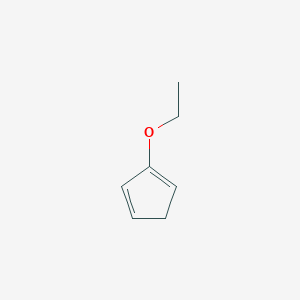
2-Ethoxycyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxycyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two conjugated double bonds and an ethoxy group attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with ethyl alcohol under acidic conditions. The process can be carried out through a Diels-Alder reaction, where cyclopentadiene acts as the diene and ethyl alcohol provides the ethoxy group. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to promote the reaction between cyclopentadiene and ethyl alcohol. The reaction conditions are optimized to ensure high efficiency and purity of the final product .
化学反应分析
Types of Reactions: 2-Ethoxycyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
科学研究应用
2-Ethoxycyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 2-ethoxycyclopenta-1,3-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. The compound’s conjugated diene system allows it to react with dienophiles to form six-membered ring adducts. This reactivity is attributed to the molecular orbitals of the diene, which interact with the dienophile’s orbitals to form new bonds .
相似化合物的比较
Cyclopentadiene: A parent compound with a similar structure but without the ethoxy group.
1,3-Butadiene: Another conjugated diene with different reactivity and applications.
2-Methoxycyclopenta-1,3-diene: A similar compound with a methoxy group instead of an ethoxy group
Uniqueness: 2-Ethoxycyclopenta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group also affects the compound’s physical and chemical properties, making it distinct from other similar compounds .
属性
CAS 编号 |
90125-28-3 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
2-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
InChI 键 |
JTHIHTQUPXBADS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CCC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



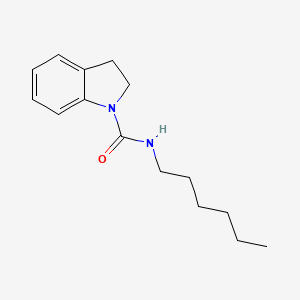
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
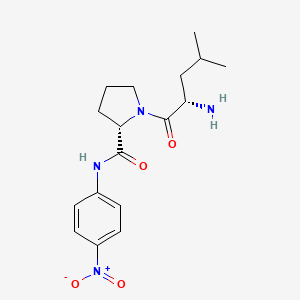
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
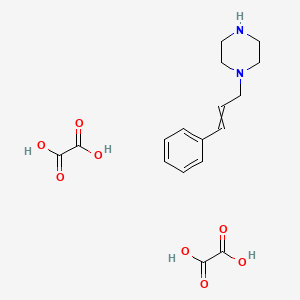

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
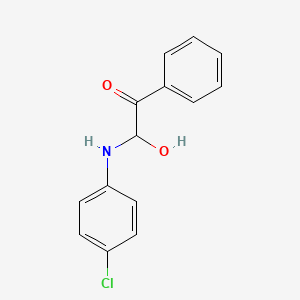
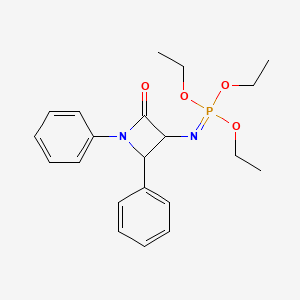
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
